molecular formula C10H13Cl2N3O2 B2589008 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride CAS No. 1269152-43-3

4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride

Cat. No.: B2589008
CAS No.: 1269152-43-3
M. Wt: 278.13
InChI Key: YKCOSJDYORSGEU-UHFFFAOYSA-N
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Description

4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride is a chemical compound characterized by its unique molecular structure, which includes a 5-methyl-1,3,4-oxadiazole ring attached to an aniline group via a methoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride typically involves the following steps:

  • Formation of 5-Methyl-1,3,4-oxadiazole: This can be achieved by reacting a suitable precursor, such as a hydrazine derivative, with a carboxylic acid or its derivative under acidic conditions.

  • Methoxylation: The oxadiazole ring is then functionalized with a methoxy group using a methylation agent like methyl iodide.

  • Aniline Coupling: The methoxy-oxadiazole compound is then reacted with aniline to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form a nitro compound.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like iron (Fe) and hydrogen (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Nitro Compound: Resulting from the oxidation of the aniline group.

  • Amine: Resulting from the reduction of the nitro group.

  • Substituted Derivatives: Resulting from the substitution of the methoxy group.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biochemical assays to study enzyme activities.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

  • 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline dihydrochloride

  • 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]aniline dihydrochloride

Uniqueness: 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.2ClH/c1-7-12-13-10(15-7)6-14-9-4-2-8(11)3-5-9;;/h2-5H,6,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCOSJDYORSGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)COC2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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